1-Butyl-4,4-dimethoxycyclohexa-2,5-dien-1-ol
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Overview
Description
1-Butyl-4,4-dimethoxycyclohexa-2,5-dien-1-ol is an organic compound with the molecular formula C12H20O3 This compound is characterized by a cyclohexadiene ring substituted with butyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4,4-dimethoxycyclohexa-2,5-dien-1-ol typically involves the reaction of 1,4-dimethoxybenzene with butyl lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4,4-dimethoxycyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-Butyl-4,4-dimethoxycyclohexa-2,5-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Butyl-4,4-dimethoxycyclohexa-2,5-dien-1-ol exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact pathways and targets depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
4,4-Dimethoxycyclohexa-2,5-dien-1-one: This compound shares a similar cyclohexadiene structure but lacks the butyl group.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Another related compound with tert-butyl and hydroxy groups.
Uniqueness: 1-Butyl-4,4-dimethoxycyclohexa-2,5-dien-1-ol is unique due to the presence of both butyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
136538-20-0 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
1-butyl-4,4-dimethoxycyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C12H20O3/c1-4-5-6-11(13)7-9-12(14-2,15-3)10-8-11/h7-10,13H,4-6H2,1-3H3 |
InChI Key |
ZSAJDYQELAFDDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C=CC(C=C1)(OC)OC)O |
Origin of Product |
United States |
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